molecular formula C12H16O4S B7440979 2-(Phenylsulfonyl)butanoic acid ethyl ester

2-(Phenylsulfonyl)butanoic acid ethyl ester

Cat. No.: B7440979
M. Wt: 256.32 g/mol
InChI Key: YEKCKRWQPFTTIN-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)butanoic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a phenylsulfonyl group attached to a butanoic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfonyl)butanoic acid ethyl ester typically involves the esterification of 2-(Phenylsulfonyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfonyl)butanoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-(Phenylsulfonyl)butanoic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonyl)butanoic acid ethyl ester involves its interaction with various molecular targets depending on the specific reaction or application. For example, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. The phenylsulfonyl group can also participate in electrophilic aromatic substitution reactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylsulfonyl)propanoic acid ethyl ester
  • 2-(Phenylsulfonyl)pentanoic acid ethyl ester
  • 2-(Phenylsulfonyl)hexanoic acid ethyl ester

Uniqueness

2-(Phenylsulfonyl)butanoic acid ethyl ester is unique due to its specific chain length and the presence of the phenylsulfonyl group, which imparts distinct chemical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 2-(benzenesulfonyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-3-11(12(13)16-4-2)17(14,15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKCKRWQPFTTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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